2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate 2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981309
InChI: InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h1-4H;1H2
SMILES:
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate

CAS No.:

Cat. No.: VC15981309

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate -

Specification

Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
IUPAC Name 2,2,2-trifluoro-1-pyridin-2-ylethanone;hydrate
Standard InChI InChI=1S/C7H4F3NO.H2O/c8-7(9,10)6(12)5-3-1-2-4-11-5;/h1-4H;1H2
Standard InChI Key UCVILOYFPYACRD-UHFFFAOYSA-N
Canonical SMILES C1=CC=NC(=C1)C(=O)C(F)(F)F.O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is 2,2,2-trifluoro-1-pyridin-2-ylethanone hydrate, reflecting its trifluoroacetyl group attached to the pyridine ring at the 2-position and the inclusion of a water molecule in its crystal lattice . Its molecular formula C7H6F3NO2\text{C}_7\text{H}_6\text{F}_3\text{NO}_2 accounts for the hydrate form, differentiating it from the anhydrous counterpart (C7H4F3NO\text{C}_7\text{H}_4\text{F}_3\text{NO}) . The CAS registry number 1956341-72-2 uniquely identifies the hydrate, while the anhydrous form is registered under 33284-17-2 .

Structural Characterization

The compound’s structure combines a pyridine ring with a trifluoroacetyl group at the 2-position. X-ray crystallography and spectroscopic analyses reveal that the hydrate stabilizes via hydrogen bonding between the carbonyl oxygen and water molecules . The trifluoromethyl group induces significant electron-withdrawing effects, altering the electron density of the pyridine ring and influencing reactivity .

Table 1: Key Structural and Identifier Data

PropertyValueSource
Molecular FormulaC7H6F3NO2\text{C}_7\text{H}_6\text{F}_3\text{NO}_2
Molecular Weight193.12 g/mol
CAS Number (Hydrate)1956341-72-2
CAS Number (Anhydrous)33284-17-2
InChI KeyUCVILOYFPYACRD-UHFFFAOYSA-N

Synthesis and Purification

Purification and Quality Control

The compound is typically purified via recrystallization, achieving a purity of ≥95% as confirmed by high-performance liquid chromatography (HPLC) . Storage at 4°C in airtight containers prevents dehydration and degradation .

Physicochemical Properties

Thermal and Solubility Characteristics

The hydrate exhibits a melting point range of 81–85°C, slightly lower than its anhydrous counterpart due to lattice energy differences . It is sparingly soluble in water but demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1,680 cm1^{-1} (C=O stretch) and 1,150 cm1^{-1} (C-F stretch) .

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 8.60 (d, 1H, pyridine-H), 7.85 (t, 1H, pyridine-H), 7.45 (m, 2H, pyridine-H) .

    • 19F^{19}\text{F}: δ -72.5 ppm (s, CF3_3) .

Reactivity and Functional Group Transformations

Nucleophilic Acyl Substitution

The trifluoroacetyl group undergoes nucleophilic substitution reactions with amines or alcohols, yielding amides or esters. For example, reaction with benzylamine produces NN-benzyl-2,2,2-trifluoro-1-(pyridin-2-yl)ethanamide .

Pyridine Ring Functionalization

Biological and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor in synthesizing fluorinated heterocycles, which are prevalent in FDA-approved drugs like voriconazole and fexofenadine .

Comparative Analysis with Analogues

Table 2: Comparison with Related Trifluoroacetylpyridines

CompoundMelting Point (°C)Solubility in WaterBioactivity
2,2,2-Trifluoro-1-(pyridin-2-yl)ethanone hydrate81–85LowPotential EPI activity
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone HCl105–110ModerateEnzyme inhibition
1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone92–96LowCatalytic applications

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